2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile
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Overview
Description
2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile is a complex organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-CN) attached to a carbon atom This compound is notable for its unique structure, which includes a furan ring, an amino group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile can be achieved through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation of alkanes. This process involves the reaction of an alkane with ammonia and oxygen in the presence of a catalyst to form a nitrile. The reaction conditions typically include high temperatures and pressures to achieve optimal yields.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can produce primary amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to primary amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The amino group can form hydrogen bonds with biomolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simpler nitrile with a single cyano group.
2-hydroxy-2-methylpropanenitrile: Contains both a hydroxy and a nitrile group.
Uniqueness
2-[(2Z)-5-amino-4-methyl-3-oxo-2,3-dihydrofuran-2-ylidene]propanenitrile is unique due to its complex structure, which includes a furan ring, an amino group, and a nitrile group.
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2Z)-2-(5-amino-4-methyl-3-oxofuran-2-ylidene)propanenitrile |
InChI |
InChI=1S/C8H8N2O2/c1-4(3-9)7-6(11)5(2)8(10)12-7/h10H2,1-2H3/b7-4- |
InChI Key |
VQKPTARVZVTEHC-DAXSKMNVSA-N |
Isomeric SMILES |
CC1=C(O/C(=C(/C)\C#N)/C1=O)N |
Canonical SMILES |
CC1=C(OC(=C(C)C#N)C1=O)N |
Origin of Product |
United States |
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